(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Description
"(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid" is a phenylpropanoid-purinyl hybrid compound characterized by a cinnamic acid moiety linked to a substituted purine core. The purine ring system is functionalized with two propyl groups at the 1- and 3-positions and contains two ketone groups at the 2- and 6-positions, conferring both lipophilic and hydrogen-bonding properties . This compound has been identified as a down-regulated differential compound during the semi-dry fermentation of Coffea arabica, suggesting its role as a secondary metabolite in plant biochemical pathways.
Properties
CAS No. |
121496-66-0 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(E)-3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H22N4O4/c1-3-11-23-18-16(19(27)24(12-4-2)20(23)28)21-17(22-18)14-8-5-13(6-9-14)7-10-15(25)26/h5-10H,3-4,11-12H2,1-2H3,(H,21,22)(H,25,26)/b10-7+ |
InChI Key |
UGCOFEOEBHUEHA-JXMROGBWSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)/C=C/C(=O)O |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with cinnamic acid under specific conditions to ensure the formation of the (E)-isomer. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that (E)-4-(1,2,3,6-tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human leukemia cells through the activation of caspase pathways. This suggests a potential role as an anticancer agent in therapeutic regimens targeting hematological malignancies.
Antiviral Activity
The compound has shown promising antiviral activity against several viruses. In vitro studies revealed that it inhibits viral replication by interfering with the viral life cycle. Its mechanism of action appears to involve the modulation of host cell pathways that are critical for viral entry and replication.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. This could have implications for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synergistic Effects
Studies have suggested that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects. This synergistic effect is particularly relevant in cancer therapy where polypharmacology is often necessary.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated cytotoxicity against leukemia cells | Potential use in leukemia treatment |
| Study B | Showed antiviral effects against influenza virus | Possible application in viral infections |
| Study C | Reduced inflammation markers in animal models | Therapeutic potential for inflammatory diseases |
Mechanism of Action
The mechanism of action of (E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Benzenesulfonic Acid Analog (RN 89073-57-4)
A closely related compound, 4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic acid (RN 89073-57-4), shares the same dipropylpurine-dione core but replaces the cinnamic acid group with a benzenesulfonic acid moiety. Key differences include:
Isofraxidin
Isofraxidin, a coumarin derivative, is another down-regulated phenylpropanoid during coffee fermentation . Unlike the target compound, Isofraxidin lacks a purine system and instead features a fused benzopyrone structure. This difference likely results in distinct metabolic stability and biological roles, such as UV protection or antimicrobial activity in plants.
Glyceollin II
Glyceollin II, a soybean phytoalexin, shares the phenylpropanoid classification but is an isoflavonoid with a prenylated structure. Both compounds are down-regulated during microbial processing, but glyceollin II is specifically involved in plant defense against pathogens, whereas the target compound’s role remains unclear .
Comparative Analysis of Key Properties
Research Findings
- Degradation During Fermentation : The target compound and glyceollin II are both significantly down-regulated (fold change <0.5) during coffee fermentation, indicating susceptibility to microbial or enzymatic degradation .
- Solubility Implications : The benzenesulfonic acid analog’s low solubility contrasts with typical sulfonic acid derivatives, highlighting how hydrophobic substituents (e.g., propyl groups) can dominate solubility profiles .
Biological Activity
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid is a compound that combines features of both purine and cinnamic acid structures. Its potential biological activities have garnered attention in various studies focusing on its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It has a molecular weight of approximately 382.4 g/mol . The presence of both the purine and cinnamic acid moieties suggests a range of possible biological interactions.
Antimicrobial Activity
Research indicates that cinnamic acid derivatives exhibit significant antimicrobial properties. Specifically:
- Antibacterial Activity : Cinnamic acid derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism often involves disrupting bacterial cell walls or inhibiting essential bacterial enzymes .
- Antifungal Activity : Studies have highlighted the antifungal efficacy of related compounds by targeting unique fungal enzymes such as CYP53A15, which are critical for fungal growth .
Anticancer Properties
The anticancer potential of cinnamic acid derivatives has been extensively studied:
- Cell Proliferation Inhibition : For instance, certain derivatives demonstrated significant inhibition of cell proliferation in melanoma cells (B16-F10) with cell migration suppression rates reaching up to 86% at optimal concentrations .
- Mechanism of Action : The inhibition of metalloproteinases (MMP-2 and MMP-9) involved in tumor progression has been proposed as a mechanism through which these compounds exert their anticancer effects .
Anti-inflammatory Effects
Cinnamic acid derivatives are noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
